S-(2,5-Dioxohexan-3-yl) ethanethioate
Description
S-(2,5-Dioxohexan-3-yl) ethanethioate is a thioester derivative characterized by a linear 2,5-dioxohexane backbone substituted with an ethanethioate group at the third carbon. This compound features a diketone motif (2,5-dioxo) and a thioacetate functionality, which may confer reactivity toward nucleophiles (e.g., hydrolysis or transesterification).
Properties
CAS No. |
53670-52-3 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
S-(2,5-dioxohexan-3-yl) ethanethioate |
InChI |
InChI=1S/C8H12O3S/c1-5(9)4-8(6(2)10)12-7(3)11/h8H,4H2,1-3H3 |
InChI Key |
MILJBBRNKKBYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)C)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxohexan-3-yl) ethanethioate typically involves the reaction of a suitable thiol with an acyl chloride or anhydride. One common method is the reaction of ethanethiol with 2,5-dioxohexanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: S-(2,5-Dioxohexan-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Scientific Research Applications
Chemistry: S-(2,5-Dioxohexan-3-yl) ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying thiol-containing biomolecules .
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes or pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of S-(2,5-Dioxohexan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes containing thiol groups. The thioester group can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Cyclic structures may also influence bioavailability and binding interactions in biological systems .
- Substituent Effects :
- Electron-Donating Groups : Compound 28 (4-methoxyphenyl) has the lowest melting point (129°C), likely due to reduced intermolecular forces from the methoxy group.
- Electron-Withdrawing Groups : Compounds 29 (3,4-dichloro) and 30 (chloro-trifluoromethoxy) exhibit higher melting points (137°C and 120°C, respectively), attributed to stronger dipole-dipole interactions and molecular packing efficiency .
- Stability: All analogs degrade in methanol, suggesting susceptibility to nucleophilic attack at the thioester or diketone groups. The linear target compound may exhibit similar instability.
Biological Activity
S-(2,5-Dioxohexan-3-yl) ethanethioate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound is characterized by the presence of a dioxohexane moiety linked to an ethanethioate group, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with biological systems through various mechanisms, including:
- Enzyme Inhibition : Many thioesters can act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : The compound may influence receptor binding, particularly with integrins and other cell adhesion molecules.
Antioxidant Properties
Studies have suggested that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Cytotoxic Effects
Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The ability to induce apoptosis in these cells could be a promising area for further investigation.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
-
Antioxidant Activity Study :
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting its potential as a natural antioxidant. -
Cytotoxicity Assessment :
In vitro tests conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways.
Research Findings
Recent publications have highlighted the importance of further exploring the biological activities of this compound. The compound's dual role as an antioxidant and potential anticancer agent presents opportunities for therapeutic applications. Ongoing studies are focused on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular components.
- In Vivo Studies : Assessing the efficacy and safety in animal models to evaluate therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
